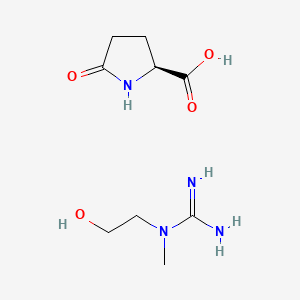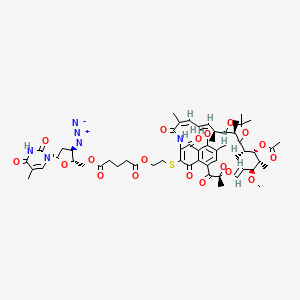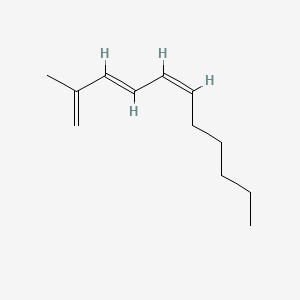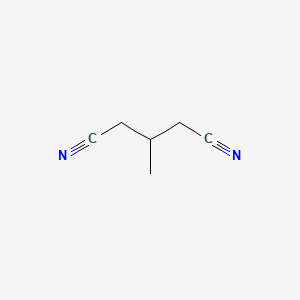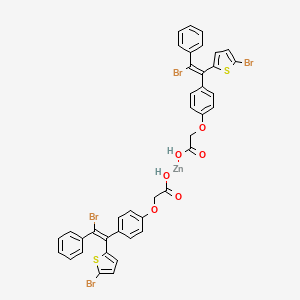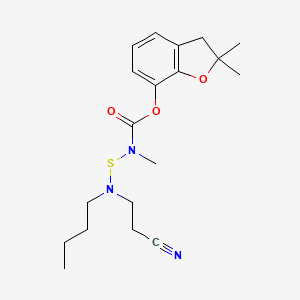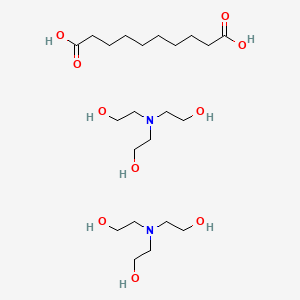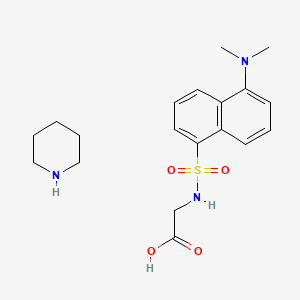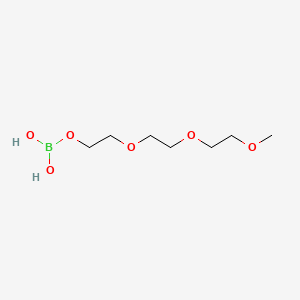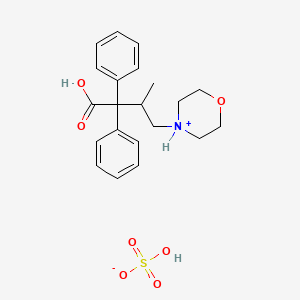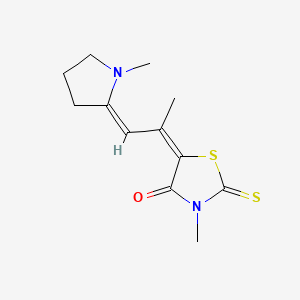
3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a rhodanine core, which is a five-membered ring containing sulfur and nitrogen atoms, and a pyrrolidine moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform . The process may also involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: This compound shares a similar pyrrolidine moiety but differs in its core structure.
(S)-3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole-d3: Another compound with a pyrrolidine moiety, but with different substituents and core structure.
Uniqueness
3-Methyl-5-(1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene)rhodanine is unique due to its rhodanine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
93857-88-6 |
|---|---|
Formule moléculaire |
C12H16N2OS2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(5E)-3-methyl-5-[(1Z)-1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS2/c1-8(7-9-5-4-6-13(9)2)10-11(15)14(3)12(16)17-10/h7H,4-6H2,1-3H3/b9-7-,10-8+ |
Clé InChI |
IYSUEATZWRPJFI-FKJILZIQSA-N |
SMILES isomérique |
C/C(=C\1/C(=O)N(C(=S)S1)C)/C=C\2/CCCN2C |
SMILES canonique |
CC(=C1C(=O)N(C(=S)S1)C)C=C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


